4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Screening Library Design

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850936-51-5) offers a distinct N-butyl-N-methyl sulfamoyl substitution vector absent from dominant benzyl/cyclohexyl analogs. Its lower cLogP (1.7) enhances aqueous solubility, while the 5-methyl-1,3,4-oxadiazole core enables SAR exploration against Candida Hsp82 and carbonic anhydrases. Lipinski-compliant (MW 352.4, TPSA 114 Ų), this ≥95% pure screening compound is ready for HTS library expansion.

Molecular Formula C15H20N4O4S
Molecular Weight 352.41
CAS No. 850936-51-5
Cat. No. B2356784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
CAS850936-51-5
Molecular FormulaC15H20N4O4S
Molecular Weight352.41
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C
InChIInChI=1S/C15H20N4O4S/c1-4-5-10-19(3)24(21,22)13-8-6-12(7-9-13)14(20)16-15-18-17-11(2)23-15/h6-9H,4-5,10H2,1-3H3,(H,16,18,20)
InChIKeyIZUXQHKPLJONPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850936-51-5): Structural Identity, Supplier Provenance, and Core Physicochemical Parameters


4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850936-51-5; PubChem CID 2051262) is a synthetic small-molecule sulfonamide derivative featuring a benzamide core linked to a 5-methyl-1,3,4-oxadiazole ring and an N-butyl-N-methyl sulfamoyl substituent. Its molecular formula is C15H20N4O4S with a molecular weight of 352.4 g/mol [1]. The compound is commercially distributed as a high-throughput screening (HTS) building block under Life Chemicals catalog code F0593-0143, with a supplied purity level of ≥95% [2]. Computed properties from PubChem include XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 114 Ų, 1 hydrogen bond donor, and 7 hydrogen bond acceptors, placing it within drug-like chemical space (Lipinski Rule of Five compliant) [1]. No published pharmacological activity data were identified in peer-reviewed literature, patents, or the ChEMBL and BindingDB databases as of this assessment.

Why 1,3,4-Oxadiazole Sulfamoyl Benzamides Cannot Be Simply Interchanged: The Case for Compound-Specific Selection


Within the class of 1,3,4-oxadiazole sulfamoyl benzamides, the sulfamoyl N-substituent pattern and the oxadiazole C5 substituent are critical determinants of target binding, metabolic stability, and physicochemical behavior. Literature data for structurally analogous compounds confirm that even minor changes in the sulfamoyl alkyl groups (e.g., benzyl/methyl vs. cyclohexyl/ethyl vs. butyl/methyl) produce significant shifts in biological activity. For example, the closely related 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (benzyl analog) exhibited an EC50 of 808 nM against yeast Hsp82, whereas its potency against Streptokinase A was markedly weaker (EC50 150,000 nM), demonstrating target selectivity driven by the N-substituent [1]. Another set of 1,3,4-oxadiazole sulfamoyl benzamides (LMM5 and LMM11) showed MIC values against Candida albicans ranging from 1–32 μg/mL, with significant differences between the two compounds [2]. These data illustrate that in-class interchangeability without compound-specific validation is scientifically unsound and can lead to erroneous target engagement, pharmacokinetic, or efficacy conclusions.

Quantitative Differentiation Evidence for 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide vs. Closest Analogs


Structural Differentiation from the Closest Commercially Available Analog via Sulfamoyl N-Substituent

The target compound has a distinct N-butyl-N-methyl sulfamoyl group, differing from the closest commercially cataloged analogs that possess N-benzyl-N-methyl (CAS 850936-26-4), N-ethyl-N-butyl (CAS 685837-44-9), N,N-dibutyl (850936-33-3 series), or N-cyclohexyl-N-ethyl (LMM11) substituents [1]. The butyl(methyl) pattern provides a unique balance of lipophilicity (cLogP ~1.7) and steric bulk that is not replicated by any single commercially available analog in the same oxadiazole-benzamide scaffold.

Medicinal Chemistry Structure-Activity Relationship (SAR) Screening Library Design

Physicochemical Differentiation: Lipophilicity Profile vs. Benzyl Analog

The target compound has a computed XLogP3-AA of 1.7 [1], which is approximately 1.0–1.5 log units lower than that predicted for the structurally related benzyl(methyl) analog (estimated XLogP ~2.7–3.2 based on the additional phenyl ring in the benzyl group [2]). The lower lipophilicity of the butyl(methyl) compound better aligns with lead-like chemical space criteria (clogP ≤ 3.0). The TPSA of the target compound is 114 Ų, identical to the core scaffold but significantly higher than many drug-like kinase inhibitors, suggesting differentiated permeability vs. efflux liability profiles.

ADME Prediction LogP/D Drug-Likeness

Target Engagement Selectivity Evidence from the Benzyl Analog Class (Class-Level Inference)

The benzyl(methyl) analog (4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide; BindingDB BDBM56983) showed a marked differential in activity between two protein targets: EC50 of 808 nM against ATP-dependent molecular chaperone Hsp82 (yeast; PubChem AID 2423) and EC50 of 150,000 nM against Streptokinase A (S. pyogenes; PubChem AID 1914) [1]. This ~186-fold selectivity gap demonstrates that the core scaffold can achieve target-specific engagement when paired with the appropriate sulfamoyl substituent. The butyl(methyl) variant, with its altered steric and electronic profile, is expected to exhibit a distinct selectivity fingerprint.

Hsp90 Inhibition Antifungal Drug Resistance BindingDB Bioactivity

Antifungal and Anti-Mycobacterial Activity of Closely Related 1,3,4-Oxadiazole Sulfamoyl Benzamides (LMM5/LMM11)

Two structurally related 1,3,4-oxadiazole sulfamoyl benzamides, LMM5 and LMM11, have published quantitative antifungal activity data. LMM5 and LMM11 showed MIC values against Candida albicans in the range of 1–32 μg/mL and demonstrated fungicidal activity against Paracoccidioides spp. with MFC values in the same range [1]. Against Mycobacterium tuberculosis, LMM6 and LMM11 showed MIC values ranging from 8.27 to 33.07 μM and 15.58 to 70.30 μM, respectively [2]. These data establish the class potential for antifungal and antimycobacterial applications.

Antifungal Activity Candida albicans Paracoccidioidomycosis

Commercial Availability and Purity Differentiation vs. Off-Catalog Competition

The target compound (850936-51-5) is a cataloged HTS screening compound supplied by Life Chemicals Inc. with a standard purity specification of ≥95% [1]. It has a unique CAS number and PubChem CID (2051262), enabling unambiguous identification and reproducible procurement. In contrast, the closest direct analog with the same oxadiazole-methyl substitution but an N-ethyl-N-butyl sulfamoyl group (CAS 685837-44-9) is cataloged under a different supplier network, and the N,N-dibutyl variant (CAS 850936-33-3) presents a distinct lipophilicity profile. The specific CAS-to-structure mapping of the target compound ensures batch-to-batch consistency for SAR studies.

Chemical Procurement Screening Compound Sourcing Purity Standards

Evidence-Supported Research and Procurement Application Scenarios for 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide


SAR-Driven Antifungal Lead Optimization Starting from the 1,3,4-Oxadiazole Sulfamoyl Benzamide Scaffold

Based on the established antifungal activity of the LMM5/LMM11 class against Candida albicans (MIC 1–32 μg/mL) and Paracoccidioides spp. [1], this compound should be screened in parallel with other sulfamoyl variants to determine whether the N-butyl-N-methyl substitution pattern enhances potency, selectivity, or metabolic stability relative to the benzyl(methyl) (LMM5) or cyclohexyl(ethyl) (LMM11) leads. The lower computed XLogP (1.7 vs. estimated ~2.7–3.2 for the benzyl analog ) may improve aqueous solubility and reduce off-target binding.

Hsp90-Targeted Antifungal Drug-Resistance Reversal Screening

The benzyl(methyl) analog exhibited an EC50 of 808 nM against yeast Hsp82, a validated target for reversing fluconazole resistance in Candida [1]. The N-butyl-N-methyl variant should be evaluated in the same Hsp82 assay (PubChem AID 2423) to establish comparative potency. Its unique N-substituent may shift the selectivity window between Hsp82 and Streptokinase A relative to the ~186-fold window observed for the benzyl analog [1].

Lead-Like Chemical Library Expansion for Phenotypic Screening

With a molecular weight of 352.4 g/mol, cLogP of 1.7, TPSA of 114 Ų, and 1 H-bond donor [1], this compound satisfies all Lipinski Rule of Five criteria and falls within lead-like chemical space (MW ≤ 350, cLogP ≤ 3). It represents a unique N-butyl-N-methyl sulfamoyl substitution vector not covered by the commercially dominant benzyl(methyl) and cyclohexyl(ethyl) analogs, making it a valuable diversity element for unbiased phenotypic screening libraries.

Building Block for Benzenesulfonamide-1,3,4-Oxadiazole Hybrid Medicinal Chemistry

The 4-substituted benzamide core with a 5-methyl-1,3,4-oxadiazole ring and a butyl(methyl)sulfamoyl tail is a versatile scaffold for further chemical elaboration. Literature precedent demonstrates that benzenesulfonamide-1,3,4-oxadiazole hybrids can be optimized for carbonic anhydrase isoform inhibition [1]. The N-butyl-N-methyl group provides a distinct steric and electronic environment at the sulfonamide nitrogen that can be systematically varied in future synthetic campaigns.

Quote Request

Request a Quote for 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.